![molecular formula C15H15BrClNO2 B3107136 (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide CAS No. 1609403-55-5](/img/structure/B3107136.png)
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide
Übersicht
Beschreibung
“(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609403-55-5 . It has a molecular weight of 356.65 . The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N-(4-chlorobenzyl)amine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO2.BrH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,3-Benzodioxol-5-amine, a precursor related to (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide, has been used to synthesize various derivatives, such as N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide. These compounds have demonstrated moderate antibacterial activity, offering potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Metabolic Studies
In a study focusing on the metabolism of a similar compound, [14C]-5-chloro-1,3-benzodioxol-4-amine, researchers found complex metabolic pathways in rats. The study's findings may provide insights into the metabolic fate of related compounds like (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide, contributing to our understanding of their pharmacokinetics and potential therapeutic applications (T. Athersuch et al., 2007).
Biofilm Inhibition and Cytotoxicity
Recent research has demonstrated the biofilm inhibitory action and cytotoxicity of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, synthesized from 1,4-benzodioxane-6-amine. This suggests potential applications of (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide in inhibiting bacterial biofilms and its possible cytotoxic effects, which could be explored in therapeutic contexts (M. Abbasi et al., 2020).
Antidepressant-like Effects
A study on 5-(3(-)[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3- benzodioxole (MKC-242), a compound structurally related to (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide, showed antidepressant-like effects in mice. This opens up potential research avenues for (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide in the field of neuropsychiatric disorders (T. Matsuda et al., 1995).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanamine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2.BrH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKOLPDCFFNWFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.